BenchChemオンラインストアへようこそ!

GSK-J4 hydrochloride

Epigenetics Histone Demethylase JMJD3 Inhibition

GSK-J4 hydrochloride is the sole validated, cell-permeable prodrug that releases the active KDM6A/B inhibitor GSK-J1 intracellularly. Unlike the cell-impermeable parent acid GSK-J1, the inactive isomer GSK-J5, or pan-Jumonji inhibitors JIB-04 and IOX1, only GSK-J4 enables selective H3K27me3/me2 demethylase blockade in live cells (≥3-fold H3K27me3 increase at 5 µM). It is the mandatory probe for attributing TNF-α suppression (IC50 9 µM) and transcriptional outcomes to KDM6. Confirm procurement of correct salt (CAS 1797983-09-5) and isomer to ensure reproducible, interpretable epigenetic results.

Molecular Formula C24H28ClN5O2
Molecular Weight 453.97
CAS No. 1373423-53-0; 1797983-09-5
Cat. No. B2506083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-J4 hydrochloride
CAS1373423-53-0; 1797983-09-5
Molecular FormulaC24H28ClN5O2
Molecular Weight453.97
Structural Identifiers
SMILESCCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3.Cl
InChIInChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29;/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28);1H
InChIKeyTYXWLTBYINKVNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





GSK-J4 Hydrochloride (CAS 1373423-53-0): KDM6A/KDM6B Dual Inhibitor Procurement & Selection Guide


GSK-J4 hydrochloride (CAS: 1373423-53-0; 1797983-09-5) is a cell-permeable ethyl ester prodrug that, upon intracellular esterase cleavage, releases the active metabolite GSK-J1, a first-in-class selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A) [1]. In cell-free assays, GSK-J1 inhibits JMJD3 and UTX with an IC50 of 60 nM and demonstrates inactivity against a panel of other Jumonji C (JMJ) family demethylases (IC50 > 50 µM), establishing its utility as a chemical probe for H3K27me3/me2 biology [1]. This compound is specifically intended for research investigating the functional consequences of H3K27 demethylation in cellular and in vivo contexts.

Why Generic Substitution Fails: Functional Non-Equivalence of GSK-J4 vs. GSK-J1, GSK-J5, and Broad-Spectrum KDM Inhibitors


Selecting a chemical probe for H3K27 demethylase inhibition requires strict attention to molecular identity; generic or analog substitution is not scientifically valid. The inactive isomer GSK-J5 (>100 µM IC50) serves as a critical negative control but cannot induce target engagement . The parent acid GSK-J1, despite its potent 60 nM IC50, is cell-impermeable and fails to recapitulate cellular phenotypes unless generated intracellularly from the GSK-J4 prodrug [1]. Furthermore, pan-Jumonji inhibitors such as JIB-04 and IOX1 lack the KDM6 family selectivity that defines GSK-J4's utility, introducing confounding off-target effects that complicate data interpretation [2]. Procurement of the correct salt form (hydrochloride, CAS 1373423-53-0/1797983-09-5) and isomer (GSK-J4 vs. GSK-J5) is therefore essential for reproducible, interpretable results.

GSK-J4 Hydrochloride Quantitative Differentiation Evidence: Comparator-Based Selection Data


KDM6B/KDM6A Enzymatic Potency: GSK-J4 (Active Isomer) vs. GSK-J5 (Inactive Isomer)

GSK-J4 hydrochloride is a prodrug that releases the active JMJD3/UTX inhibitor GSK-J1 (IC50 = 60 nM), whereas its pyridine regio-isomer GSK-J5 is hydrolyzed to a free base that is functionally inert against JMJD3. This differential establishes GSK-J5 as an essential negative control and confirms that the biological activity attributed to GSK-J4 is entirely dependent on the correct molecular geometry of the active metabolite [1].

Epigenetics Histone Demethylase JMJD3 Inhibition Enzymatic Assay

Cell-Based Phenotypic Rescue: Cell-Permeable GSK-J4 vs. Cell-Impermeable GSK-J1

The highly polar carboxylate group of GSK-J1 severely restricts its cellular permeability, precluding its use in live-cell assays. In contrast, GSK-J4 is a cell-permeable ethyl ester prodrug that is rapidly hydrolyzed by intracellular esterases to generate pharmacologically relevant concentrations of GSK-J1. This prodrug strategy is essential for achieving functional inhibition of JMJD3/UTX in cellular contexts, as demonstrated by the reduction of LPS-induced TNF-α production in human primary macrophages [1].

Cell Permeability Prodrug TNF-α Macrophage Biology

KDM Family Selectivity Profile: GSK-J4 vs. Pan-Jumonji Inhibitors JIB-04 and IOX1

While JIB-04 and IOX1 are potent inhibitors of Jumonji family demethylases, they exhibit broad-spectrum activity against multiple KDM subfamilies (e.g., KDM4, KDM5). GSK-J4 (via GSK-J1) is distinguished by its high selectivity for the KDM6 subfamily (JMJD3/UTX), with IC50 values >50 µM against other JMJ family demethylases [1][2]. This selectivity makes GSK-J4 a more precise chemical probe for dissecting KDM6-specific biological functions without confounding pan-KDM inhibition artifacts.

Selectivity Chemical Probe Jumonji Demethylases Epigenetic Profiling

Intracellular Accumulation and Prodrug Activation: GSK-J4 Hydrolysis vs. Direct GSK-J1 Application

GSK-J4 is specifically designed as an ethyl ester prodrug to overcome the poor cellular permeability of the active carboxylate metabolite GSK-J1. Following incubation, GSK-J4 is rapidly hydrolyzed by macrophage esterases (and other intracellular esterases) to generate GSK-J1 within the cell. This mechanism enables effective intracellular target engagement that cannot be achieved by direct extracellular application of GSK-J1 [1].

Prodrug Esterase Activation Intracellular Delivery Macrophage Biology

GSK-J4 Hydrochloride: Validated Research & Industrial Application Scenarios


Validating H3K27me3-Dependent Gene Regulation in Cellular Models

GSK-J4 is the validated chemical probe of choice for experiments aimed at establishing the functional role of JMJD3/UTX-mediated H3K27 demethylation in gene expression. Its cell-permeable prodrug design is essential for increasing global H3K27me3 levels in live cells (e.g., >3-fold increase in mouse podocytes at 5 µM) [1]. This stands in contrast to the cell-impermeable GSK-J1, which cannot elicit this effect, and the inactive isomer GSK-J5, which serves as a negative control . Procurement of GSK-J4 is mandatory for any cell-based assay designed to correlate H3K27me3 status with transcriptional outcomes.

Dissecting KDM6-Specific Functions in Inflammation and Macrophage Biology

For research investigating the epigenetic regulation of pro-inflammatory cytokine production, GSK-J4 provides a selective tool to inhibit KDM6A/B without the confounding effects of pan-Jumonji inhibitors like JIB-04 or IOX1 [2]. GSK-J4 dose-dependently inhibits LPS-induced TNF-α release in human primary macrophages (IC50 = 9 µM) and reduces expression of 16 of 34 LPS-driven cytokines [1]. This selectivity is critical for accurately attributing inflammatory phenotypes to H3K27 demethylation, rather than to off-target inhibition of other KDM families.

In Vivo Epigenetic Pharmacology Studies in Murine Disease Models

GSK-J4 has demonstrated in vivo efficacy in mouse models when administered via intraperitoneal injection, including attenuation of kidney disease in diabetic mice (10 mg/kg) and delayed onset of experimental autoimmune encephalomyelitis (0.5 mg/kg) . For in vivo studies requiring systemic modulation of H3K27me3, GSK-J4 is the appropriate tool compound, whereas the cell-impermeable GSK-J1 is unsuitable for animal dosing .

High-Throughput Screening and Selectivity Counter-Screening

In high-throughput screening campaigns targeting histone demethylases, GSK-J4 serves as a selective reference inhibitor for KDM6A/B, while GSK-J5 is the requisite inactive control compound for identifying assay artifacts or non-specific effects . The distinct selectivity profiles of GSK-J4 (KDM6-specific) versus JIB-04 or IOX1 (pan-Jumonji) allow for multiplexed counter-screening to define the KDM inhibition landscape of new chemical entities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-J4 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.